Product packaging for Pyridinium, 4-(dimethylamino)-1-methyl-(Cat. No.:CAS No. 45795-83-3)

Pyridinium, 4-(dimethylamino)-1-methyl-

Cat. No.: B186362
CAS No.: 45795-83-3
M. Wt: 137.2 g/mol
InChI Key: GJVSYYDNVIVXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridinium, 4-(dimethylamino)-1-methyl- is a useful research compound. Its molecular formula is C8H13N2+ and its molecular weight is 137.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N2+ B186362 Pyridinium, 4-(dimethylamino)-1-methyl- CAS No. 45795-83-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45795-83-3

Molecular Formula

C8H13N2+

Molecular Weight

137.2 g/mol

IUPAC Name

N,N,1-trimethylpyridin-1-ium-4-amine

InChI

InChI=1S/C8H13N2/c1-9(2)8-4-6-10(3)7-5-8/h4-7H,1-3H3/q+1

InChI Key

GJVSYYDNVIVXCK-UHFFFAOYSA-N

SMILES

C[N+]1=CC=C(C=C1)N(C)C

Canonical SMILES

C[N+]1=CC=C(C=C1)N(C)C

Origin of Product

United States

Structural Context and Relationship to N,n Dimethylpyridin 4 Amine Dmap

The formation of the 4-(dimethylamino)-1-methylpyridinium cation is a direct consequence of the chemical modification of N,N-Dimethylpyridin-4-amine, commonly known as DMAP. The key to this transformation lies in the quaternization of the pyridine (B92270) ring's nitrogen atom.

The structure of DMAP features a pyridine ring substituted with a dimethylamino group at the 4-position. A critical factor in the reactivity of DMAP is the significant electron-donating resonance effect of the dimethylamino group. valpo.eduresearchgate.net This resonance increases the electron density on the pyridine nitrogen, making it a highly effective nucleophile. valpo.eduresearchgate.net Consequently, when DMAP is treated with a methylating agent, such as methyl iodide, the alkylation occurs exclusively at the more nucleophilic pyridine nitrogen. valpo.edu This reaction yields the 4-(dimethylamino)-1-methylpyridinium cation, a quaternary ammonium (B1175870) salt.

The positive charge is formally located on the pyridine nitrogen, but is delocalized across the pyridinium (B92312) ring and the exocyclic dimethylamino group through resonance, which contributes to its stability and unique reactivity profile.

Overview of Its Significance As a Nucleophilic Catalyst and Building Block

The 4-(dimethylamino)-1-methylpyridinium cation is central to the catalytic activity of DMAP in a vast array of chemical reactions, most notably in acylation and esterification processes. nih.govutrgv.edu Its significance stems from its role as a highly reactive intermediate that accelerates reactions that would otherwise be impractically slow.

In DMAP-catalyzed reactions, such as the acetylation of alcohols with acetic anhydride (B1165640), the first step involves the nucleophilic attack of DMAP on the anhydride. nih.govutrgv.edu This generates the 4-(dimethylamino)-1-methylpyridinium acetate (B1210297) ion pair. nih.gov This acetylpyridinium species is a much more potent acylating agent than acetic anhydride itself. The alcohol then reacts with this activated intermediate to form the desired ester, regenerating the DMAP catalyst in the process. utrgv.edu

The catalytic prowess of pyridinium (B92312) salts derived from DMAP extends to other transformations. For instance, dimethylaminopyridine hydroiodide (DMAP·HI) has been identified as a superior catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide under mild, solvent-free conditions. preprints.org Mechanistic studies suggest that DMAP acts as a nucleophile towards carbon dioxide, forming a reactive intermediate that facilitates the carbonate formation. preprints.org Similarly, the in-situ formation of a pyridinium onium salt from DMAP and benzyl (B1604629) bromide has been shown to be the true catalytic species in the selective oxidation of methyl aromatics using molecular oxygen. mdpi.com

While often acting as a transient catalytic species, the 4-(dimethylamino)-1-methylpyridinium core can also be considered a building block in the synthesis of more complex molecules. In these instances, the pyridinium moiety is incorporated as a permanent structural feature of the final product.

Table 1: Selected Catalytic Applications Involving the 4-(Dimethylamino)-1-methylpyridinium Cation

Reaction TypeReactantsCatalyst SystemProduct
Alcohol AcetylationAlcohol, Acetic AnhydrideDMAPEster
Cyclic Carbonate SynthesisEpoxide, CO2DMAP·HICyclic Carbonate
Oxidation of Methyl AromaticsMethyl Aromatic, O2DMAP/Benzyl BromideAromatic Acid

Scope and Research Trajectories Pertaining to the Pyridinium, 4 Dimethylamino 1 Methyl Cation

Direct N-Methylation of 4-(Dimethylamino)pyridine

The most direct route to forming the Pyridinium, 4-(dimethylamino)-1-methyl- cation is through the N-methylation of 4-(Dimethylamino)pyridine (DMAP). This process leverages the nucleophilic character of the pyridine (B92270) ring nitrogen.

The formation of the pyridinium cation is typically achieved via an SN2 reaction, where the pyridine nitrogen of DMAP acts as the nucleophile. The increased nucleophilicity of the pyridine nitrogen in DMAP is attributed to electron donation from the dimethylamino group through resonance, which increases the electron density on the ring nitrogen. valpo.edued.govresearchgate.net This makes it more susceptible to alkylation compared to the exocyclic amino nitrogen. valpo.edued.govresearchgate.net

Common alkylating agents for this transformation include methyl halides, such as methyl iodide. The reaction can be carried out under conventional heating in a solvent like toluene (B28343). mocedes.org For instance, stirring DMAP with an alkyl halide in toluene at 80°C for 18 hours yields the corresponding pyridinium halide. mocedes.org More efficient and environmentally friendly methods have also been developed, such as using ultrasound irradiation, which can significantly shorten the reaction time to 5 hours at room temperature. mocedes.org When equimolar amounts of DMAP and an alkylating agent like methyl iodide are used, the alkylation occurs exclusively at the pyridine nitrogen. researchgate.net

Table 1: Comparison of Synthetic Methods for N-Alkylation of DMAP

MethodSolventTemperatureDurationKey Features
Conventional HeatingToluene80 °C18 hoursStandard laboratory procedure. mocedes.org
Ultrasound IrradiationTolueneRoom Temperature5 hoursFaster, energy-efficient, and considered a "green" method. mocedes.org

Synthesis of Pyridinium, 4-(dimethylamino)-1-methyl- Based Ionic Liquids

Pyridinium, 4-(dimethylamino)-1-methyl- cations serve as the organic cation component in the synthesis of certain ionic liquids (ILs). mocedes.org These ILs possess desirable properties such as low vapor pressure, high thermal stability, and high ionic conductivity. mocedes.org

The synthesis typically begins with the N-alkylation of DMAP with a suitable alkyl halide to form the pyridinium halide salt, as described previously. mocedes.orgrsc.orgresearchgate.net To create ILs with different anions, a subsequent anion exchange (metathesis) reaction is performed. mocedes.org For example, the initially synthesized pyridinium halide can be reacted with salts like sodium tetrafluoroborate (B81430) (NaBF₄), potassium hexafluorophosphate (B91526) (KPF₆), or sodium trifluoroacetate (B77799) (CF₃CO₂Na). mocedes.org This exchange is often facilitated by ultrasound irradiation, providing the desired ionic liquid in good yields. mocedes.org

Preparation of Pyridinium, 4-(dimethylamino)-1-methyl- Analogues with Extended Conjugation

Analogues of Pyridinium, 4-(dimethylamino)-1-methyl- with extended conjugation are of significant interest due to their applications as fluorescent dyes and nonlinear optical (NLO) materials.

A prominent class of these analogues is the styryl-substituted pyridinium derivatives, such as (E)-4-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (also known as DASPMI or 4-Di-1-ASP). nih.govnih.govsigmaaldrich.com The synthesis of these compounds generally involves a Knoevenagel-type condensation reaction.

The typical procedure involves reacting a 1,4-dimethylpyridinium (B189563) salt (formed by the methylation of 4-methylpyridine, also known as γ-picoline) with a substituted benzaldehyde, such as 4-(dimethylamino)benzaldehyde. nih.gov The reaction is carried out in a solvent like methanol (B129727) and is catalyzed by a base, commonly piperidine (B6355638) or pyrrolidine. nih.govmdpi.com The mixture is refluxed to drive the condensation, resulting in the formation of the styryl linkage and yielding the desired brightly colored derivative. nih.gov For instance, (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide was synthesized with a 92% yield by refluxing 1,4-dimethylpyridinium iodide and 4-dimethylaminobenzaldehyde in hot methanol with piperidine. nih.gov

Similarly, analogues with longer conjugated systems, such as 4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl}-1-methylpyridin-1-ium iodide, can be prepared, though the synthesis is a multi-step process. researchgate.net

Design and Synthesis of Chiral Pyridinium, 4-(dimethylamino)-1-methyl- Analogues

Chiral analogues of DMAP and its N-alkylated derivatives are valuable as catalysts in asymmetric synthesis. umich.edugoogle.com The design of these molecules often involves introducing chirality either in the substituent at the 1-position (the N-alkyl group) or by modifying the pyridine ring itself.

While specific synthetic routes for chiral analogues of Pyridinium, 4-(dimethylamino)-1-methyl- are not extensively detailed in the provided context, the synthesis of chiral DMAP derivatives provides a foundation. These syntheses often start from chiral precursors or involve the resolution of racemic mixtures. For example, chiral homodimeric 4-(N,N-dimethylamino)pyridine carbamate (B1207046) derivatives have been synthesized, highlighting the feasibility of creating complex chiral structures based on the DMAP core. umich.edu These chiral DMAP analogues can then, in principle, be N-methylated to produce the corresponding chiral pyridinium salts.

Formation of Pyridinium, 4-(dimethylamino)-1-methyl- Salts and Hybrid Materials

The Pyridinium, 4-(dimethylamino)-1-methyl- cation can be paired with a wide variety of anions to form different salts, each with potentially unique properties. The synthesis of these salts is typically achieved through anion exchange reactions.

Starting with a readily available salt, such as the iodide salt, a metathesis reaction can be performed by dissolving it in a suitable solvent (e.g., hot methanol) and mixing it with a solution containing the desired anion, often as a silver(I) salt. nih.gov For example, reacting (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide with silver(I) p-bromobenzenesulfonate results in the precipitation of silver iodide and the formation of the corresponding (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium 4-bromobenzenesulfonate (B403753) salt in the solution. nih.gov

This cation has also been incorporated into hybrid materials. For instance, it has been used as a fluorescent substrate to study transport proteins in biological systems. nih.gov The synthesis of such materials involves the interaction of the pyridinium salt with a biological or inorganic host structure.

Role as a Nucleophilic Catalyst in Acyl Transfer Reactions

The primary role of 4-(dimethylamino)pyridine (DMAP), and by extension its N-methylated pyridinium counterpart in related mechanistic discussions, is to act as a potent nucleophilic catalyst, particularly in acyl transfer reactions. chemicalbook.comnih.gov This catalytic pathway is significantly more favorable than a base-catalyzed mechanism. nih.govsemanticscholar.org The process is initiated by the nucleophilic attack of the pyridine nitrogen of DMAP on the acylating agent, such as an acid anhydride (B1165640). researchgate.netsci-hub.st This step leads to the formation of a key intermediate, the N-acylpyridinium salt. nih.govsci-hub.st This intermediate is highly activated and readily undergoes reaction with a nucleophile, for example, an alcohol, to yield the corresponding ester and the protonated catalyst. sci-hub.st An auxiliary base is often employed to regenerate the neutral DMAP catalyst, allowing it to re-enter the catalytic cycle. sci-hub.st The efficiency of this process is influenced by the stability and reactivity of the N-acylpyridinium intermediate. nih.gov

Theoretical and experimental studies have provided strong support for the nucleophilic catalysis pathway. nih.govsemanticscholar.org For instance, kinetic studies of the acetylation of cyclohexanol (B46403) with acetic anhydride, catalyzed by DMAP in the presence of triethylamine, show that the reaction is first-order with respect to the acetic anhydride, the alcohol, and DMAP, but zero-order with respect to the auxiliary base, triethylamine. nih.gov This indicates that the formation of the acylpyridinium ion is the rate-determining step. sci-hub.st

Detailed Mechanistic Pathways in Acylation and Esterification

The mechanism of DMAP-catalyzed acylation and esterification has been a subject of detailed investigation, revealing the intricate steps involved in the catalytic cycle. semanticscholar.orgacs.org These reactions are fundamental in organic synthesis for the formation of esters from alcohols and carboxylic acids or their derivatives. researchgate.net

Formation and Reactivity of Acylpyridinium Intermediates

The cornerstone of DMAP's catalytic activity in acylation reactions is the formation of a highly reactive N-acylpyridinium intermediate. semanticscholar.orgorganic-chemistry.org This intermediate is generated when the nucleophilic nitrogen of the DMAP ring attacks the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride. nih.govsemanticscholar.org This process results in the formation of an N-acetylpyridinium cation paired with an acetate (B1210297) anion. nih.gov

This acylpyridinium species is significantly more electrophilic than the initial acylating agent, rendering it highly susceptible to nucleophilic attack by an alcohol. nih.govnih.gov The enhanced reactivity is a direct consequence of the positively charged pyridine ring acting as an excellent leaving group. The subsequent reaction with an alcohol leads to the formation of the desired ester and the regeneration of the DMAP catalyst, which can then re-enter the catalytic cycle. nih.gov The hydrochloride salt of DMAP (DMAP·HCl) has also been shown to be an effective catalyst, proceeding through the formation of an N-acylated DMAP chloride intermediate. organic-chemistry.org

Concerted vs. Stepwise Bond Formation and Cleavage Processes

In the context of DMAP-catalyzed acyl transfer, the mechanism is generally accepted to be a stepwise process. semanticscholar.org Theoretical studies, such as those employing density functional theory (DFT), have delineated the energy profile of the reaction, supporting a stepwise pathway over a concerted one. nih.govsemanticscholar.org The initial step is the nucleophilic attack of DMAP on the acylating agent (e.g., acetic anhydride) to form the N-acylpyridinium intermediate. nih.govsemanticscholar.org This is followed by a second distinct step where the alcohol attacks the activated acyl group of the intermediate. nih.gov

In contrast, the competing base-catalyzed pathway, where DMAP would act as a Brønsted base to deprotonate the alcohol, can proceed through either a concerted or a stepwise mechanism. nih.govsemanticscholar.org However, the activation barriers for these base-catalyzed pathways are considerably higher than that of the nucleophilic catalysis pathway, making the nucleophilic route the overwhelmingly favored mechanism. nih.govsemanticscholar.org

Influence of Substrate pKa and Structure on Catalytic Cycles

The efficiency of the DMAP-catalyzed acylation is influenced by the properties of the substrates, including their acidity (pKa) and steric structure. While the nucleophilicity of the catalyst is a primary driver, the nature of the alcohol and the acylating agent also plays a crucial role.

In some catalytic systems involving pyridinium species, the pKa of the catalyst has been shown to affect reaction rates. For instance, in the conversion of epoxides to cyclic carbonates using p-substituted pyridinium iodide salts, a surprising trend was observed. preprints.org More basic pyridinium derivatives, which have higher pKa values, exhibited greater catalytic activity than more acidic ones. preprints.org This suggests that in certain mechanisms, the nucleophilicity of the pyridine derivative is more critical than the acidity of its conjugate acid. preprints.orgacs.org Specifically, dimethylaminopyridine hydroiodide (DMAP·HI), with a pKa of 9.7, was found to be a superior catalyst compared to congeners with lower pKa values. preprints.org

Furthermore, in the oxidative carbonylation of alcohols catalyzed by a Selenium/DMAP system, DMAP was found to act as a hydrogen bond (HB) acceptor. nih.gov The strength of this hydrogen bonding interaction, which is related to the pKa of the HB acceptor, affects the kinetics of the reaction, with the more basic DMAP being more active than the less basic pyridine. nih.gov

Catalytic Roles in Diverse Organic Transformations

While renowned for its role in acyl transfer, the catalytic utility of DMAP and its derivatives extends to other significant organic transformations. researchgate.netresearchgate.net Its robust nucleophilic character allows it to participate in a variety of reaction mechanisms. researchgate.net

Examination in Baylis-Hillman Type Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. organic-chemistry.orgwikipedia.org While 1,4-diazabicyclo[2.2.2]octane (DABCO) is the traditional catalyst, DMAP has also been employed, particularly in specific applications. researchgate.netwikipedia.org

For instance, DMAP can catalyze the hydromethylation of cyclohexenones with aqueous formaldehyde (B43269) in a Baylis-Hillman type reaction, a transformation for which DABCO is unsuitable due to steric hindrance. researchgate.net In some cases, planar chiral derivatives of DMAP have been used to achieve asymmetric Baylis-Hillman reactions. For example, the reaction between cyclopentenone and various aldehydes has been successfully carried out with a chiral DMAP catalyst, often in the presence of a Lewis acid co-catalyst like magnesium iodide to accelerate the reaction. wikipedia.org Dendritic derivatives of DMAP have also been developed as recyclable catalysts for Baylis-Hillman reactions of aryl aldehydes with activated alkenes. researchgate.net In the synthesis of racemic samples of Baylis-Hillman adducts, DMAP is sometimes used as the catalyst of choice. mdpi.com

Application in Fischer Indole (B1671886) and 1H-Tetrazole Syntheses

Derivatives of Pyridinium, 4-(dimethylamino)-1-methyl-, particularly ionic liquids (ILs) based on the 4-(dimethylamino)pyridine (DMAP) core, have emerged as efficient and recyclable catalysts in key heterocyclic syntheses. Their application spans classical reactions like the Fischer indole synthesis and modern click chemistry for producing tetrazoles.

Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone reaction in organic chemistry since 1883, traditionally relies on Brønsted or Lewis acids to convert arylhydrazones into indoles. lookchem.comnumberanalytics.comnih.gov The established mechanism involves the acid-catalyzed formation of a phenylhydrazone from a phenylhydrazine (B124118) and a carbonyl compound, which then tautomerizes to an enamine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final aromatic indole. lookchem.comnih.gov

Recent research has demonstrated the efficacy of N,N-Dimethylpyridin-4-amine (DMAP)-based ionic liquids as catalysts for this transformation. orgchemres.org These pyridinium salts can facilitate the reaction, likely by acting as the required acid catalyst. For instance, the synthesis of various indole derivatives has been successfully achieved using a catalytic amount of a DMAP-based ionic liquid in ethanol, highlighting a modern approach to this classic reaction. orgchemres.org The use of these pyridinium species offers a greener alternative to traditional, often harsh, acid catalysts.

Table 1: DMAP-IL Catalyzed Fischer Indole Synthesis This interactive table summarizes the components used in the Fischer indole synthesis catalyzed by a DMAP-based ionic liquid.

Role Compound/Condition Details
Reactant 1 Phenylhydrazine or derivative The source of the indole's nitrogen and benzene (B151609) ring.
Reactant 2 Aldehyde or Ketone Provides the remaining atoms for the pyrrole (B145914) ring.
Catalyst DMAP-based Ionic Liquid 0.2 equivalents used. orgchemres.org
Solvent Ethanol Provides the reaction medium. orgchemres.org

1H-Tetrazole Synthesis

The synthesis of 5-substituted-1H-tetrazoles, a class of heterocycles important in medicinal chemistry, is efficiently achieved via a [3+2] cycloaddition reaction between nitriles and sodium azide (B81097). nih.govwikipedia.org 4-(N,N-Dimethylamino)pyridinium acetate has proven to be a highly effective and recyclable catalyst for this transformation. nih.govnumberanalytics.com The reaction proceeds smoothly under solvent-free conditions at 100 °C, which presents a significant environmental and operational advantage. nih.gov

The proposed mechanism suggests that the pyridinium salt activates the nitrile, facilitating the nucleophilic attack of the azide ion in the concerted [3+2] cycloaddition. acs.org The process is notable for its efficiency, broad substrate scope, and the simple work-up procedure that avoids the use of strong acids like HCl. nih.gov

Table 2: Effect of Catalyst Loading on 5-phenyl-1H-tetrazole Synthesis This interactive table shows the impact of varying the amount of 4-(N,N-Dimethylamino)pyridinium acetate catalyst on the yield of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide at 100 °C.

Catalyst Loading (mol%) Time (h) Yield (%)
5 5 60
10 3 85
15 2 98
20 2 98

Data sourced from Nowrouzi et al. nih.gov

Principles of Enantioselective Catalysis via Chiral Pyridinium Derivatives

While 4-(dimethylamino)pyridine (DMAP) itself is an achiral and highly versatile nucleophilic catalyst, significant research has been devoted to developing chiral derivatives for enantioselective transformations. mdpi.com The core principle involves breaking the inherent symmetry of the DMAP molecule to create a chiral catalytic environment.

A primary strategy for this "desymmetrization" is the creation of planar-chiral derivatives. researchgate.netmdpi.com This is often achieved by complexing the pyridine ring to a metal moiety, such as in ferrocene-based systems (azaferrocenes), and introducing a substituent in the 2-position of the pyridine ring. mdpi.com This structural modification imparts a fixed, non-planar geometry, creating distinct facial selectivity for incoming substrates.

These chiral catalysts operate by forming a chiral acylpyridinium intermediate upon reaction with an acylating agent (e.g., an anhydride). This intermediate then delivers the acyl group to a nucleophile in a stereochemically controlled manner. The enantioselectivity arises from the sterically and electronically differentiated environment around the electrophilic acyl group, which is dictated by the chiral scaffold of the catalyst.

Planar-chiral DMAP derivatives have proven effective in a range of asymmetric reactions, including:

Kinetic resolution of secondary alcohols: Where one enantiomer of a racemic alcohol is acylated much faster than the other. mdpi.com

Acylation of silyl (B83357) ketene (B1206846) acetals. researchgate.net

Steglich rearrangements. organic-chemistry.org

Stereoselective construction of quaternary carbon centers. nih.gov

The development of these sophisticated catalysts has expanded the utility of nucleophilic pyridinium catalysis into the realm of asymmetric synthesis, enabling the production of enantiomerically enriched molecules. researchgate.netnih.gov

Table 3: Examples of Chiral Pyridinium-Type Catalysts and Applications This interactive table lists types of chiral DMAP derivatives and their uses in asymmetric catalysis.

Catalyst Type Chiral Feature Key Application(s) Reference(s)
Planar-Chiral DMAP Derivatives π-complexation to a metal (e.g., Fe, Ru) and substitution Kinetic resolution of alcohols, Staudinger synthesis researchgate.netmdpi.com
Axially Chiral DMAP Derivatives Restricted rotation (e.g., binaphthyl backbone) Enantioselective acyl transfer reactions organic-chemistry.org

Regenerative Aspects and Turn-Over Frequencies of the Catalytic Cycle

The practical utility of a catalyst is heavily dependent on its stability, recoverability, and efficiency, which are quantified by its regenerative capacity and turnover metrics.

Regenerative Aspects

A significant advantage of using pyridinium salts like 4-(N,N-dimethylamino)pyridinium acetate as catalysts is their recyclability. In the synthesis of 5-substituted-1H-tetrazoles, the catalyst can be recovered after the reaction by simple work-up procedures and reused multiple times without a significant drop in its catalytic activity. researchgate.net Research has shown that 4-(N,N-dimethylamino)pyridinium acetate can be used for at least six consecutive runs while maintaining high product yields. nih.gov Similarly, 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl), used in the acylation of inert alcohols, can be reused more than eight times without loss in activity. organic-chemistry.org This high degree of recyclability makes these catalysts economically and environmentally attractive for industrial applications.

Table 4: Recyclability of 4-(N,N-Dimethylamino)pyridinium Acetate in Tetrazole Synthesis This interactive table displays the yield of 5-(4-chlorophenyl)-1H-tetrazole over consecutive runs using a recycled catalyst.

Run Yield (%)
1 98
2 98
3 97
4 96
5 96
6 95

Data sourced from Nowrouzi et al. nih.gov

Turn-Over Frequencies (TOF) and Turn-Over Numbers (TON)

The efficiency of a catalytic cycle is measured by its Turnover Number (TON) and Turnover Frequency (TOF) .

TON is the total number of substrate molecules converted into product by a single catalyst molecule before it becomes deactivated. wikipedia.org

TOF is the TON per unit of time (usually seconds⁻¹), representing the speed of the catalyst. wikipedia.org

While specific TOF values are not extensively reported in the literature for many pyridinium-catalyzed reactions, a minimum TON can be calculated from reaction parameters. For the synthesis of 5-substituted-1H-tetrazoles using 15 mol% (0.15 equivalents) of 4-(N,N-dimethylamino)pyridinium acetate, a nearly quantitative yield means that one mole of catalyst facilitates the conversion of approximately 6.67 moles of substrate in a single run (TON = 1.0 mole product / 0.15 mole catalyst). nih.govwikipedia.org

Given that the catalyst is recyclable for at least six runs with minimal loss of activity, the cumulative TON is at least 40. This demonstrates a robust and efficient catalytic system. Factors such as temperature, substrate concentration, and the electronic nature of the substrates can significantly influence the TOF. nih.gov

Advanced Spectroscopic and Structural Characterization of Pyridinium, 4 Dimethylamino 1 Methyl Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing various salts of the 4-(dimethylamino)pyridinium (B8497252) cation.

Studies on various salts containing the 4-(dimethylamino)pyridinium cation reveal consistent structural features. The cation is typically protonated at the pyridine (B92270) nitrogen atom. nih.gov A notable characteristic is the near-planarity of the dimethylamino group with the pyridinium (B92312) ring. For instance, in 4-(dimethylamino)pyridinium 4-toluenesulfonate, the dihedral angle between the pyridinium ring and the dimethylamine (B145610) CNC plane is a mere 3.82 (17)°. researchgate.net This planarity, along with a characteristically short N-C bond linking the dimethylamino group to the pyridinium ring (e.g., 1.3360 (19) Å), suggests a degree of electronic delocalization within the cation. researchgate.net

In the case of bis(4-dimethylamino-pyridinium) tetrachlorocuprate, the C1-N1-C5 angle of 120.83 (10)° is typical for protonated forms of dimethylpyridine. scirp.org The nitrogen atoms of the dimethylamino groups in a co-crystal with 8-hydroxyquinoline-5-sulfonate show minimal pyramidalization. nih.goviucr.org The planarity of the dimethylamino group relative to the pyridine ring can vary slightly depending on the counter-ion and crystal packing forces. For example, in 4-(dimethylamino)pyridinium 4-aminobenzoate (B8803810) dihydrate, the plane of the N(CH3)2 group is inclined to the pyridine ring by 4.7 (2)°. nih.gov

Table 1: Selected Bond Lengths and Angles for 4-(dimethylamino)pyridinium Cation in a Co-crystal

AtomsBond Length (Å)
N14—H140.90 (3)
N18—H180.90 (3)
N2—C101.3360 (19)
AtomsBond Angle (°)
C1-N1-C5120.83 (10)

The arrangement of molecules in the crystal lattice is governed by various intermolecular forces. In salts of 4-(dimethylamino)pyridinium, hydrogen bonding plays a crucial role in the crystal packing. For example, in 4-(dimethylamino)pyridinium 4-aminobenzoate dihydrate, the cation forms an N—H⋯O hydrogen bond with the anion. nih.gov Similarly, in salts with tetrachlorocuprate and 4-toluenesulfonate anions, N-H···Cl and N—H⋯O hydrogen bonds, respectively, are observed, linking cations and anions. researchgate.netscirp.org

These interactions often lead to the formation of layered structures or three-dimensional networks. nih.govscirp.orgnih.goviucr.orgresearchgate.net For instance, a co-crystal of 4-(dimethylamino)pyridinium 8-hydroxyquinoline-5-sulfonate and N,N-dimethylpyridin-4-amine forms a layered structure with cation layers and anion layers linked by C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.goviucr.org In some structures, π–π stacking interactions between adjacent pyridinium rings also contribute to the stability of the crystal lattice, with centroid-centroid distances around 3.58 Å to 3.76 Å. researchgate.netscirp.org

Table 2: Crystal Data and Structure Refinement for Selected 4-(dimethylamino)pyridinium Salts

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
(C7H11N2)2CuCl4MonoclinicC2/c12.4356 (18)12.0901 (17)14.094 (2)90115.303 (2)90
C7H11N2+·C7H6NO2−·2H2OTriclinicP-19.3402 (7)9.7999 (7)10.2132 (8)65.755 (3)69.983 (2)89.212 (3)
C7H11N2+·C9H6NO4S−·C7H10N2MonoclinicPc

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

The vibrational spectra of 4-(dimethylamino)pyridinium compounds are characterized by bands corresponding to the pyridinium ring and the dimethylamino group. The protonation of the pyridine ring leads to characteristic shifts in the vibrational frequencies. For instance, bands near 1540 cm⁻¹ in the FT-IR spectrum are indicative of the formation of pyridinium cations. researchgate.net

In a study of bis(4-dimethylaminopyridinium) tetrachlorocuprate, the vibrational absorption bands were identified with the aid of DFT calculations. scirp.org Raman spectroscopy has also been employed to study the adsorption of 4-(dimethylamino)pyridine on gold surfaces, where the totally symmetrical breathing mode of the pyridine ring at approximately 1007 cm⁻¹ is a key diagnostic peak. nih.gov The interaction of pyridine with different chemical environments, such as in ionic liquids or upon coordination to metal centers, results in noticeable shifts in the IR absorption bands, particularly those associated with the C=C and C=N stretching vibrations of the pyridine ring. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 4-(dimethylamino)pyridinium Compounds

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Reference
Pyridinium cationFormation~1540 researchgate.net
Pyridine ringTotally symmetrical breathing~1007 nih.gov
C=N / C=C (Pyridine ring)Stretching1445 - 1460 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR are particularly useful for organic compounds like 4-(dimethylamino)pyridinium derivatives.

The ¹H and ¹³C NMR spectra of 4-(dimethylamino)pyridinium salts provide detailed information about the electronic environment of the different protons and carbon atoms in the molecule. The protonation of the pyridine nitrogen leads to downfield shifts of the pyridine ring protons compared to the free base.

In ¹H NMR spectra of various pyridinium salts, the chemical shifts of the protons on the pyridinium ring are influenced by the counter-anion and the solvent. researchgate.net For example, a study of N-(pentafluorobenzyl)pyridinium salts showed significant shifts for the ortho-pyridinium protons due to C-H···Br interactions. researchgate.net

¹³C NMR spectroscopy is also a valuable tool for characterizing these compounds. The chemical shifts of the carbon atoms in the pyridinium ring and the dimethylamino group are diagnostic. For 4-(dimethylamino)pyridine, the carbon signals appear at specific chemical shifts that can be assigned to the different carbon atoms in the molecule. chemicalbook.com The combination of ¹H and ¹³C NMR, often aided by 2D NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of all signals and the confirmation of the molecular structure in solution. nih.gov

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for 4-(dimethylamino)pyridine and Related Compounds

CompoundNucleusPositionChemical Shift (ppm)Solvent
4-(dimethylamino)pyridine¹HPyridine H8.538, 7.252CDCl₃
4-(dimethylamino)pyridine¹HN(CH₃)₂3.898CDCl₃
4-(dimethylamino)pyridine¹³CC4155.2Not Specified
4-(dimethylamino)pyridine¹³CC2, C6149.3Not Specified
4-(dimethylamino)pyridine¹³CC3, C5106.5Not Specified
4-(dimethylamino)pyridine¹³CN(CH₃)₂39.1Not Specified

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 4-(dimethylamino)-1-methylpyridinium derivatives are dominated by strong intramolecular charge transfer (ICT) bands. The position and intensity of these bands are highly sensitive to the nature of the solvent and the specific conjugated system incorporated into the molecular structure.

Research on analogues such as 4-dimethylamino-chalcone derivatives has demonstrated that extending the π-conjugation length leads to significant bathochromic (red) shifts in both the absorption and fluorescence spectra. rsc.org This is indicative of a more stabilized excited state with enhanced ICT character. For instance, increasing the number of olefinic bonds in chalcone (B49325) analogues results in substantial shifts, which are further amplified by the presence of additional electron-donating groups. rsc.org

In the case of styryl derivatives like trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (a well-studied example), the absorption maximum is observed in the visible region, and the compound exhibits strong fluorescence with a large Stokes shift. researchgate.netrsc.org The specific absorption and emission maxima are solvent-dependent, a characteristic feature of compounds with significant charge separation in the excited state.

Table 1: Spectroscopic Properties of Selected 4-(dimethylamino)-1-methyl- Pyridinium Derivatives

Compound Name Abbreviation Absorption Max (λmax) Emission Max (λem) Solvent/Conditions
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide DSMI 450 nm 605 nm Aqueous solution
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide DASP 475 nm Not specified Not specified
(E)-4-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide Py-NMe2 450 nm 615 nm Not specified
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide 485 nm (excitation) 607 nm Methanol (B129727)

Characterization of Charge Transfer Transitions

The electronic transitions observed in 4-(dimethylamino)-1-methylpyridinium compounds are primarily assigned to intramolecular charge transfer from the electron-rich dimethylaminophenyl moiety (donor) to the electron-deficient pyridinium ring (acceptor). This assignment is supported by both experimental and computational studies.

For example, in trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, photoexcitation can lead to internal twisting, which facilitates the formation of an intermolecular charge transfer state. sigmaaldrich.com The significant solvatochromism observed in these compounds, where the absorption and emission wavelengths shift with solvent polarity, further corroborates the charge transfer nature of the electronic transitions.

Theoretical calculations on related systems, such as the 4-dimethylamino pyridinium-betaine of squaric acid, have shown two distinct charge transfer bands in the UV-Vis spectrum, suggesting potential for nonlinear optical properties. researchgate.net The study of charge-transfer complexes formed between 4-dimethylaminopyridine (B28879) (a precursor) and various electron acceptors also provides evidence for the strong electron-donating ability of the dimethylamino-substituted pyridine system.

Photophysical Behavior of Conjugated Pyridinium Systems

The photophysical behavior of conjugated pyridinium systems based on the 4-(dimethylamino)-1-methyl- scaffold is rich and tunable. The introduction of different conjugated linkers, such as styryl groups, significantly influences their fluorescence properties.

The styryl derivative, trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, is a well-known fluorescent probe. sigmaaldrich.com Its fluorescence quantum yield is often sensitive to the environment, for instance, it increases dramatically upon binding to DNA. researchgate.net This property makes such dyes useful as fluorescent markers in biological systems. nih.gov The fluorescence lifetime of these dyes can be very short, on the order of picoseconds, making them suitable as standards for time-resolved fluorescence spectroscopy. researchgate.net

Furthermore, the extension of the conjugated system, as seen in chalcone analogues, not only shifts the emission to longer wavelengths, potentially into the near-infrared (NIR) region, but also significantly increases the excited state's dipole moment. rsc.org This enhanced polarity of the excited state is a direct consequence of more efficient intramolecular charge transfer upon photoexcitation. The design of such conjugated systems offers a pathway to tailor the photophysical properties for specific applications, including bio-imaging and materials science. rsc.orgnih.gov

Computational Chemistry and Theoretical Modeling of Pyridinium, 4 Dimethylamino 1 Methyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules and materials, including the cation Pyridinium (B92312), 4-(dimethylamino)-1-methyl-.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the Pyridinium, 4-(dimethylamino)-1-methyl- cation, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's shape and steric properties.

Energetic profiles, also derived from DFT calculations, map the potential energy of the molecule as a function of its geometry. This allows for the identification of stable isomers and the energy barriers between them. For instance, in a study of a charge-transfer complex involving 4-dimethylaminopyridine (B28879) (a related precursor), DFT was used to obtain optimized geometries and analyze bond lengths and angles, revealing changes upon complex formation. nih.gov Similarly, computational studies on other organic molecules have successfully used DFT to find the minimum potential energy conformation, providing insights into their most active forms. researchgate.net

ParameterBond Length (Å) / Bond Angle (°)
C2-O81.252
C5-O71.261
C(2)-N(1)Experimental data comparison
N(1)-C(5)-C(4)Experimental data comparison

This table is illustrative and based on data for a related compound. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For Pyridinium, 4-(dimethylamino)-1-methyl-, FMO analysis can predict its reactivity in various chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. In related studies of 4-dimethylaminopyridine, the HOMO was found to be crucial in determining its nucleophilicity, while the LUMO indicated its electrophilicity. nih.govyoutube.com This type of analysis helps in predicting the sites of electrophilic and nucleophilic attack. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Data (Note: Specific HOMO/LUMO energy values for Pyridinium, 4-(dimethylamino)-1-methyl- were not found. The table below provides a general representation of what FMO analysis entails.)

Molecular OrbitalEnergy (eV)Description
HOMO(Typical Value)Highest energy orbital containing electrons.
LUMO(Typical Value)Lowest energy orbital without electrons.
HOMO-LUMO Gap(Calculated)Difference in energy between HOMO and LUMO.

This table illustrates the concepts of FMO analysis. wikipedia.orgyoutube.com

DFT calculations can simulate the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of Pyridinium, 4-(dimethylamino)-1-methyl-. nih.gov By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov This provides a detailed understanding of the molecule's vibrational modes.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.govmdpi.com This allows for the assignment of absorption bands to specific electronic excitations, often involving the frontier molecular orbitals. For example, in a study of a charge-transfer complex of 4-dimethylaminopyridine, TD-DFT was used to compute the electronic spectrum, which correlated well with experimental observations. nih.gov

Table 3: Simulated Spectroscopic Data (Note: The following table is a generalized representation of simulated spectroscopic data.)

SpectrumCalculated ParameterInterpretation
IRVibrational Frequencies (cm⁻¹)Corresponds to specific bond vibrations.
UV-VisAbsorption Wavelengths (nm)Indicates electronic transitions.

This table is illustrative of the data obtained from spectroscopic simulations. nih.govnih.gov

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving Pyridinium, 4-(dimethylamino)-1-methyl-. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

Understanding the structure and energy of the transition state provides insight into the feasibility and kinetics of a reaction pathway. For example, in studies of related pyridine (B92270) derivatives, DFT has been used to explore reaction pathways and explain the observed product distributions. youtube.com By comparing the energies of different possible transition states, the most likely reaction mechanism can be determined.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions in different environments, such as in ionic liquids.

When Pyridinium, 4-(dimethylamino)-1-methyl- is a component of an ionic liquid, MD simulations can be used to investigate the structural and transport properties of the bulk material. rsc.org These simulations model the movements and interactions of a large number of ions over time, providing a picture of the liquid's structure and dynamics. rsc.org

Structural properties that can be evaluated include radial distribution functions, which describe the probability of finding one ion at a certain distance from another. This reveals the local ordering and coordination within the ionic liquid. Transport properties, such as diffusion coefficients and conductivity, can also be calculated from MD simulations. researchgate.netarxiv.org These properties are essential for understanding the performance of ionic liquids in applications like electrolytes for batteries. researchgate.net Studies on various ionic liquids have demonstrated the utility of MD simulations in predicting their physical properties, such as density and viscosity, with good agreement with experimental data. nih.govresearchgate.netmdpi.com

Table 4: Properties of Ionic Liquids from MD Simulations (Note: This table presents a general overview of properties that can be obtained from MD simulations of ionic liquids.)

PropertyDescription
DensityMass per unit volume of the ionic liquid.
ViscosityA measure of the fluid's resistance to flow.
Thermal ConductivityThe ability of the material to conduct heat.
Diffusion CoefficientA measure of the rate of movement of ions within the liquid. researchgate.net
Radial Distribution FunctionDescribes the local structure and arrangement of ions.

This table is a generalized representation of data derived from MD simulations of ionic liquids. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules, offering a detailed picture of electron distribution and reactivity, which governs their chemical behavior.

For instance, studies on related molecular systems, such as glycine (B1666218) nanocomposites, have utilized DFT calculations at the B3LYP/6-31G(d,p) level to determine these descriptors. niscpr.res.in The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them is a key indicator of chemical reactivity and kinetic stability. niscpr.res.in A smaller energy gap suggests higher reactivity. niscpr.res.in

In a related context, the reactivity of 4-(dimethylamino)pyridine, the unmethylated precursor, has been characterized using Mayr's reactivity parameters, which are empirically derived. lmu.de In Dimethylformamide (DMF), it exhibits a nucleophilicity parameter (N) of 14.90. lmu.de Such empirical data, while not directly calculated from quantum chemistry, provides a valuable scale for assessing the molecule's tendency to participate in nucleophilic reactions.

Theoretical studies on similar compounds, like 4,4-dimethoxy-1,1-biphenyl, have employed Frontier Molecular Orbital (FMO) analysis to calculate an energy gap of 4.57 eV, providing insights into its electronic properties and reactivity. niscpr.res.in Similar DFT-based approaches would be essential to quantitatively predict the global reactivity parameters for Pyridinium, 4-(dimethylamino)-1-methyl-.

Table 1: Representative Global Reactivity Parameters (Hypothetical Data based on similar molecules)

ParameterValueSignificance
HOMO Energy-5.8 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap4.6 eVChemical reactivity/stability
Electronegativity (χ)3.5 eVPower to attract electrons
Chemical Hardness (η)2.3 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.67 eVPropensity to accept electrons

Note: This table is illustrative, based on typical values for similar organic cations, to demonstrate the application of these parameters. Actual values would require specific DFT calculations.

Binding energy calculations are fundamental to understanding how Pyridinium, 4-(dimethylamino)-1-methyl- interacts with other molecules, such as anions, solvents, or biological macromolecules. These calculations can predict the strength and nature of these interactions.

Molecular docking simulations are a common technique used to predict the binding mode and affinity of a ligand to a receptor. For example, molecular docking has been employed to study the interaction of the 4-(dimethylamino)pyridin-1-ium cation with a carboxylate anion. mdpi.com These calculations revealed the formation of two hydrogen bonds between the carboxylate group's lone pairs and the aromatic C–H groups of the cation, indicating that these interactions are significant in the binding. mdpi.com

In studies of potential drug candidates, understanding binding affinity is critical. For instance, inhibitors for the β-secretase (BACE-1) enzyme, which are structurally complex but share features with pyridinium compounds, are evaluated based on their IC50 values, which correlate with binding energy. acs.org Modifications that enhance binding, such as adding a methyl group (the "magic methyl effect"), have been shown to improve inhibitor potency by stabilizing bioactive conformations and improving lipophilic interactions within the binding pocket. acs.org

Theoretical modeling of the related fluorescent probe 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) with the human serotonin (B10506) transporter (hSERT) showed that it docks favorably within the active region, which is consistent with its function as a transported substrate. acs.org Such studies highlight the power of computational methods to rationalize experimental observations of molecular recognition.

Theoretical Prediction of Supramolecular Interactions and Crystal Properties

Theoretical methods are invaluable for predicting and analyzing the complex network of non-covalent interactions that dictate how molecules assemble in the solid state, thereby determining the crystal structure and its properties.

The crystal structures of numerous salts containing the closely related 4-(dimethylamino)pyridinium (B8497252) cation (HDMAP⁺) have been determined, revealing a rich variety of supramolecular interactions. nih.govresearchgate.netnih.govdoaj.org These interactions are primarily driven by hydrogen bonds, π-π stacking, and C-H···π interactions.

In the crystal structure of 4-(dimethylamino)pyridinium 4-aminobenzoate (B8803810) dihydrate, N—H···O and O—H···O hydrogen bonds create a three-dimensional network. nih.gov Additionally, weak C—H···π interactions are observed. nih.gov Similarly, in 4-(dimethylamino)pyridinium picrate, extensive N—H···O and C—H···O interactions lead to a complex supramolecular aggregation. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. For 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, this analysis showed strong intermolecular hydrogen bonds between the carboxylate groups and the C-H groups of the 4-(dimethylamino)pyridin-1-ium cation. mdpi.com The analysis also revealed slipped π-stacking interactions between the pyridinium cation and the pyrimidine (B1678525) anion rings, with a centroid-to-centroid distance of 3.5041 Å. mdpi.com

DFT calculations are often used alongside experimental X-ray diffraction data to optimize the molecular geometry and compare theoretical parameters with experimental ones. In the study of 4-(dimethylamino)pyridin-1-ium carboxylate, DFT calculations were performed to investigate the hydrogen bonding interactions in the absence of solvent molecules. mdpi.com

The prediction of crystal structures from first principles (Crystal Structure Prediction, CSP) is a growing field in computational chemistry. rsc.org Methodologies for CSP involve exploring the lattice energy surface to find stable crystal packings. For flexible molecules, this often involves using computationally less expensive methods like density functional tight-binding (DFTB) for initial optimization before refining the results with more accurate methods. rsc.org These theoretical predictions are crucial for understanding polymorphism, where a compound can exist in multiple crystal forms with different physical properties. mdpi.com

Table 2: Crystallographic Data for Representative 4-(dimethylamino)pyridinium Salts

CompoundFormulaCrystal SystemSpace GroupKey Supramolecular InteractionsRef
4-(dimethylamino)pyridinium 4-aminobenzoate dihydrateC₇H₁₁N₂⁺·C₇H₆NO₂⁻·2H₂OTriclinicP-1N—H···O, O—H···O, C—H···π nih.gov
4-(dimethylamino)pyridinium picrateC₇H₁₁N₂⁺·C₆H₂N₃O₇⁻MonoclinicP2₁/nN—H···O, C—H···O researchgate.net
4-(dimethylamino)pyridinium 4-toluenesulfonateC₇H₁₁N₂⁺·C₇H₇O₃S⁻MonoclinicP2₁/cN—H···O, C—H···O, π–π, C—H···π doaj.org
Bis[4-(dimethylamino)pyridinium] hexachlorostannate(IV)(C₇H₁₁N₂⁺)₂·[SnCl₆]²⁻MonoclinicP2₁/cN-H···Cl researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of Pyridinium, 4 Dimethylamino 1 Methyl Salts

Comprehensive Analysis of Hydrogen Bonding Motifs

While the Pyridinium (B92312), 4-(dimethylamino)-1-methyl- cation lacks classic strong hydrogen bond donors such as N-H or O-H groups, it actively participates in a network of weaker hydrogen bonds that are crucial to its crystal assembly.

In the solid state, direct interactions between the cation and its counter-ion are fundamental to the crystal packing. For salts of the Pyridinium, 4-(dimethylamino)-1-methyl- cation, particularly with halide anions like iodide (I⁻), weak C-H···Anion hydrogen bonds are significant. The positive charge on the pyridinium ring enhances the acidity of the ring's hydrogen atoms, making them effective, albeit weak, hydrogen bond donors.

The specific cation, Pyridinium, 4-(dimethylamino)-1-methyl-, is incapable of forming N-H···O or N-H···N hydrogen bonds because it does not possess an N-H donor group. The nitrogen of the dimethylamino group is a potential hydrogen bond acceptor, and studies on its precursor, 4-(dimethylamino)pyridine (DMAP), show it readily forms hydrogen bonds with alcohols. nih.gov

However, C-H···O interactions are plausible and significant when the counter-ion contains oxygen (e.g., nitrate, perchlorate, carboxylate) or when solvent molecules like water are incorporated into the crystal lattice. The activated C-H bonds of the pyridinium ring and the C-H bonds of the methyl groups can all serve as donors to an oxygen acceptor. researchgate.net These interactions, alongside other weak forces, contribute to the formation of layered or chained supramolecular architectures in the solid state. researchgate.net

Investigation of π-π Stacking Interactions in Solid-State Architectures

π-π stacking is a primary organizing force in the crystal structures of aromatic compounds, including pyridinium salts. The electron-deficient nature of the pyridinium ring makes it an excellent candidate for such interactions, often with electron-rich aromatic systems or with itself in offset arrangements. These interactions are critical in forming columnar or layered structures. In derivatives where the pyridinium moiety is linked to other aromatic rings, these stacking interactions can lead to the formation of well-defined π-bonded dimeric units. nih.gov Studies involving pyridinium-substituted uracils have also demonstrated their tendency to engage in π-stacking with biologically relevant molecules like adenine, highlighting the general importance of this interaction for pyridinium systems. nih.gov

Detailed structural analysis of related, more complex pyridinium salts provides quantitative insight into the geometry of these π-π interactions. For example, in the crystal structure of 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide, symmetry-related phenyl rings form dimeric entities through significant π-π stacking. nih.gov The key parameters of this interaction have been quantified and are presented below.

Interaction ParameterMeasured Value
Centroid-to-Centroid Distance3.468 (3) Å
Slippage (Perpendicular Shift)0.951 Å

Table 1: π-π Stacking parameters observed in the crystal structure of the analogue 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide. nih.gov

These values indicate a significant, stabilizing, face-to-face stacking arrangement where the rings are offset, which is typical for minimizing electrostatic repulsion while maximizing attractive dispersion forces.

Other Weak Intermolecular Forces (e.g., C-H...π, CH3...O)

Beyond the aforementioned interactions, the supramolecular assembly of Pyridinium, 4-(dimethylamino)-1-methyl- salts is further stabilized by a network of other weak forces.

C-H···π Interactions: These are common in aromatic salts where a C-H bond (donor) from one molecule points towards the center of a π-system (acceptor) of a neighboring molecule. In the crystal packing of related pyridinium salts, C-H···π interactions have been shown to link dimeric units, contributing to the extension of the supramolecular structure into higher dimensions. nih.gov

Anion···π Interactions: In addition to C-H···π forces, interactions between an anion and the electron-deficient pyridinium ring can occur. In the iodide salt of the azo-analogue, an I⋯π interaction was observed with a distance of 3.876 Å to the ring centroid, further stabilizing the crystal lattice. nih.gov

Engineering Supramolecular Assemblies for Targeted Properties

A thorough understanding of the non-covalent interactions governing the crystal packing of Pyridinium, 4-(dimethylamino)-1-methyl- salts allows for the rational design of materials with specific, targeted properties. This field of crystal engineering leverages predictable intermolecular forces to control the assembly of molecules in the solid state.

By systematically modifying the structure of the cation or changing the counter-anion, the balance of these weak forces can be finely tuned. For instance, extending the π-conjugated system, as seen in styryl derivatives like 4-Di-1-ASP, alters the electronic and optical properties, making these compounds useful as fluorescent probes and dyes. sigmaaldrich.comnih.gov The choice of anion is also a powerful tool; a simple change from iodide to a larger, differently shaped anion like tetrafluoroborate (B81430) or a carboxylate can completely change the hydrogen bonding network and stacking arrangement, leading to polymorphism and altering physical properties such as solubility and stability.

Furthermore, the pyridinium motif can be incorporated into larger, more complex systems to direct their assembly. Attaching the cation to biomolecules, for example, can harness its inherent stacking and hydrogen bonding capabilities to create functional bio-supramolecular materials for sensing or therapeutic applications. nih.gov This demonstrates how the fundamental non-covalent interactions of the Pyridinium, 4-(dimethylamino)-1-methyl- cation serve as a versatile platform for the bottom-up construction of advanced functional materials.

Advanced Methodologies in Organic Synthesis Utilizing Pyridinium, 4 Dimethylamino 1 Methyl As a Catalyst

Development of Efficient and Selective Acylation Protocols

The 4-(dimethylamino)pyridinium (B8497252) scaffold, derived from the widely used catalyst 4-(dimethylamino)pyridine (DMAP), is exceptionally effective in promoting acylation reactions for a diverse range of substrates including alcohols, amines, and phenols. sci-hub.ru The catalytic cycle is generally understood to proceed via a nucleophilic catalysis pathway. nih.gov In this mechanism, the nitrogen atom of the pyridine (B92270) ring attacks the acylating agent, such as an acid anhydride (B1165640), to form a highly reactive N-acyl-4-(dimethylamino)pyridinium salt intermediate. nih.govwikipedia.org This intermediate is significantly more electrophilic than the original acylating agent, rendering it highly susceptible to nucleophilic attack by a substrate like an alcohol.

The reaction of this activated intermediate with the alcohol leads to the formation of the desired ester product and the release of the pyridinium (B92312) catalyst. wikipedia.org Theoretical and experimental studies have confirmed that this nucleophilic pathway is energetically more favorable than a competing base-catalyzed pathway. nih.gov The efficiency of these protocols is marked by high yields and the ability to proceed under mild conditions. semanticscholar.org

A significant advantage of catalysis by the 4-(dimethylamino)pyridinium moiety is its ability to facilitate the acylation of sterically hindered or "inert" alcohols. nih.govorganic-chemistry.org Tertiary alcohols, for instance, are notoriously poor nucleophiles and often fail to react under standard acylation conditions. The enhanced electrophilicity of the N-acylpyridinium intermediate is crucial for overcoming this low reactivity. nih.govresearchgate.net This allows for the successful acylation of substrates that would otherwise require harsh reaction conditions or more complex synthetic strategies. The use of DMAP-type catalysts has become a standard method for acylating challenging, sterically congested alcohols, demonstrating broad substrate scope and high efficiency. organic-chemistry.org

Table 1: Efficacy of 4-(Dimethylamino)pyridinium-based Catalysis in Acylation of Sterically Hindered Alcohols
Substrate TypeAcylating AgentCatalyst SystemYieldKey Finding
Tertiary Alcohols (e.g., tert-butanol)Acetic AnhydrideDMAPHighThe nucleophilic catalysis pathway enables the acylation of highly hindered alcohols. nih.gov
Inert Secondary AlcoholsVarious Anhydrides/Acyl ChloridesDMAP·HCl>88%Effectively acylates a wide range of sterically demanding alcohols under base-free conditions. organic-chemistry.org
PhenolsAcyl ChloridesDMAP·HClHighDemonstrates broad applicability for different nucleophiles, including phenols. nih.gov

Integration into Multi-Component and Cascade Reactions

The versatility of 4-(dimethylamino)pyridinium catalysis extends to its use in complex transformations such as multi-component reactions (MCRs) and cascade sequences. researchgate.net MCRs, which involve the combination of three or more reactants in a single step to form a product that incorporates portions of all reactants, benefit from the catalyst's ability to promote key bond-forming steps efficiently. For example, DMAP has been employed as an effective catalyst for the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and 3,4-disubstituted isoxazole-5(4H)-ones. researchgate.net

These reactions are valued for their high atom economy and operational simplicity. Similarly, in cascade reactions, the catalyst can initiate a sequence of intramolecular events, leading to the rapid construction of complex molecular architectures from simple precursors. The integration of 4-(dimethylamino)pyridinium catalysis into these advanced synthetic strategies allows for the streamlined synthesis of diverse heterocyclic compounds, minimizing waste and reducing the number of synthetic steps. researchgate.netorganic-chemistry.org

Applications in Sustainable and Green Chemistry

In recent years, there has been a significant push to develop more environmentally benign chemical processes. Catalysis involving the 4-(dimethylamino)pyridinium moiety has found numerous applications in green chemistry, addressing challenges related to catalyst recyclability, solvent waste, and reaction media. researchgate.net

A major drawback of traditional homogeneous catalysts like DMAP is the difficulty of separating them from the reaction mixture, which prevents their reuse. To address this, significant research has focused on developing recyclable catalyst systems. One highly successful approach involves the use of 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl). nih.govorganic-chemistry.org This salt acts as a stable, easy-to-handle, and recyclable catalyst for the acylation of inert alcohols under base-free conditions. nih.gov The proposed mechanism suggests that DMAP·HCl reacts directly with the acylating agent to form the active N-acylpyridinium intermediate, regenerating the hydrochloride salt at the end of the reaction. nih.govresearchgate.net This allows the catalyst to be recovered through simple filtration and reused multiple times without a significant loss of activity. organic-chemistry.orgresearchgate.net

Table 2: Recyclability of DMAP·HCl in Acylation Reactions
Reaction CycleCatalystYieldReference
1DMAP·HClHighThe catalyst can be reused over eight times without loss in activity. organic-chemistry.org
2DMAP·HClHighMaintains high catalytic activity through multiple cycles. organic-chemistry.org
............
64-(N,N-dimethylamino)pyridinium acetate (B1210297)No appreciable loss in activityDemonstrates the recyclability of pyridinium-based ionic compounds. researchgate.net

Minimizing the use of volatile organic compounds (VOCs) is a core principle of green chemistry. Catalysis based on 4-(dimethylamino)pyridinium has been successfully applied under solvent-free or reduced-solvent conditions. organic-chemistry.orgnih.gov For instance, the synthesis of certain pyridinium bromides has been achieved using a solvent-free, solid-phase method that is significantly faster and less toxic than conventional approaches. nih.gov The compatibility of catalysts like DMAP·HCl with solvent-free acylation reactions further enhances their environmental credentials, making them suitable for industrial-scale applications where solvent waste is a major concern. organic-chemistry.org Other protocols utilize environmentally benign solvents like ethanol, further reducing the environmental impact. researchgate.netresearchgate.net

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to traditional organic solvents due to their negligible vapor pressure and high thermal stability. mocedes.orgresearchgate.net Pyridinium-based compounds are themselves a class of ionic liquids. mocedes.orgionike.com Research has explored using 4-(dimethylamino)pyridinium salts as catalysts within an ionic liquid medium. researchgate.net For example, 4-(dimethylamino)pyridinium azide (B81097) has been used in protic ionic liquids as a stable and safer alternative to hydrazoic acid for various synthetic transformations. researchgate.net The use of ILs as the reaction medium can facilitate catalyst recycling and, in some cases, enhance reaction rates and selectivity. The synthesis of novel pyridinium-based ionic liquids, such as 4-(dimethylamino)pyridinium chlorosulfonate, continues to expand the toolkit available for green chemistry applications. researchgate.net

Mechanically Activated Solid-Phase Synthesis

Following a comprehensive search of available scientific literature and databases, no specific research findings or data were identified for the application of Pyridinium, 4-(dimethylamino)-1-methyl- as a catalyst in mechanically activated solid-phase synthesis. This particular area of research appears to be either nascent or not extensively documented in publicly accessible sources.

Mechanically activated synthesis, often conducted via ball milling, is an emerging green chemistry technique that utilizes mechanical force to induce chemical reactions, frequently in the absence of a solvent. Solid-phase synthesis is a well-established method where molecules are built upon a solid support, simplifying purification processes. The intersection of these two methodologies, particularly with the use of specific organocatalysts like pyridinium salts, represents a highly specialized field of study.

While the parent compound, 4-(dimethylamino)pyridine (DMAP), is a widely recognized and utilized catalyst in various organic transformations, including solid-phase peptide synthesis, its methylated pyridinium salt derivative, Pyridinium, 4-(dimethylamino)-1-methyl-, has not been documented in the context of mechanochemical solid-phase applications.

Consequently, detailed research findings, mechanistic insights, and data tables regarding the use of Pyridinium, 4-(dimethylamino)-1-methyl- in this specific synthetic methodology cannot be provided at this time. Further experimental research would be required to explore the potential catalytic activity and utility of this compound in mechanically activated solid-phase synthesis.

Exploration of Pyridinium, 4 Dimethylamino 1 Methyl Derivatives in Advanced Materials

Design and Synthesis of Second-Order Nonlinear Optical (NLO) Chromophores

The quest for materials with high second-order NLO efficiency has led to the extensive investigation of organic chromophores, particularly those based on the stilbazolium cation. These D-π-A (donor-π-acceptor) structures are designed to exhibit a large molecular hyperpolarizability, a key determinant of NLO activity.

The synthesis of these chromophores typically begins with the preparation of a pyridinium (B92312) salt, such as 1,4-dimethylpyridinium (B189563) iodide. This is achieved by reacting 4-picoline with methyl iodide. nih.gov The resulting pyridinium salt is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde, for instance, 4-(dimethylamino)benzaldehyde, in the presence of a weak base like piperidine (B6355638) as a catalyst. nih.govresearchgate.net This reaction creates the characteristic stilbazolium structure, which features a conjugated π-bridge connecting the electron-donating dimethylamino group to the electron-accepting pyridinium ring. mdpi.com

Structure-Property Relationships in Stilbazolium-Type Materials

The NLO properties of stilbazolium-type materials are intrinsically linked to their molecular and crystal structure. The efficiency of second-harmonic generation (SHG), a key second-order NLO effect, is highly dependent on the degree of intramolecular charge transfer and the alignment of the chromophores in the crystal lattice. mdpi.comacs.org

A crucial factor influencing the NLO response is the planarity of the stilbazolium cation. A more planar structure facilitates π-electron delocalization, leading to a larger molecular hyperpolarizability (β). rsc.org For instance, in (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium 4-bromobenzenesulfonate (B403753), the cation is nearly planar, which contributes to its NLO properties. researchgate.net

The choice of the electron donor and acceptor groups also plays a significant role. Stronger donor and acceptor groups enhance the intramolecular charge transfer, thereby increasing the molecular hyperpolarizability. The dimethylamino group is a potent electron donor, and the pyridinium ring acts as an effective electron acceptor, making this combination highly effective for NLO applications. mdpi.com

Compound NameKey Structural FeatureImpact on NLO Properties
(E)-4-[4-(Dimethylamino)styryl)-1-methyl-pyridinium iodide (DMSI)Iodide anionCrystallizes in a centrosymmetric space group, but can exhibit third-order nonlinearity. researchgate.net
4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene (B151609) sulfonate (DSFS)2-formyl benzene sulfonate anionCrystallizes in a centrosymmetric pattern, limiting second-order NLO activity. nih.gov
(E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium 4-bromobenzenesulfonate4-bromobenzenesulfonate anionNearly planar cation structure contributes to NLO properties. researchgate.net

Influence of Counter-Anion Exchange on NLO Responses

By systematically varying the counter-anion, it is possible to engineer the crystal lattice to achieve the desired alignment of chromophores. For example, replacing the tosylate anion in the well-known NLO material DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) with other anions has led to the development of new materials with enhanced SHG efficiencies. researchgate.net The introduction of anions like 4-aminotoluene-3-sulfonate and p-chlorobenzenesulfonate has resulted in acentric crystals with significantly larger powder SHG values. researchgate.net This highlights the power of counter-anion exchange as a strategy for optimizing the NLO performance of stilbazolium-based materials. researchgate.net

CationCounter-AnionCrystal SymmetryRelative SHG Efficiency
4-N,N-dimethylamino-4′-N′-methyl-stilbazoliump-toluenesulfonate (in DAST)AcentricHigh
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium4-aminotoluene-3-sulfonateAcentric> 3 orders of magnitude larger than urea
4-N,N-dimethylamino-4′-N′-methyl-stilbazoliump-chlorobenzenesulfonateAcentric> 3 orders of magnitude larger than urea
4-N,N-dimethylamino-4′-N′-methyl-stilbazoliumIodideCentrosymmetricNo SHG effect

Applications in Terahertz (THz) Photonics

The exceptional NLO properties of stilbazolium derivatives, particularly DAST, have positioned them as leading materials for applications in the terahertz (THz) frequency range (0.1-10 THz). rsc.orgmdpi.com THz waves have numerous potential applications in areas such as security screening, medical imaging, and wireless communication.

DAST crystals are highly efficient for generating THz waves through a process called difference frequency generation (DFG). mdpi.comnih.gov In DFG, two near-infrared laser beams with slightly different frequencies are mixed within the DAST crystal. The nonlinearity of the crystal generates a new wave at the difference frequency, which falls within the THz range. The high second-order nonlinear coefficient of DAST makes this process particularly efficient. optica.org

Furthermore, DAST crystals can be used for the detection of THz waves through upconversion, a process that is the reverse of DFG. optica.org The ability to both generate and detect THz radiation makes these materials highly valuable for building complete THz systems. Research has shown that even thick DAST crystals can be used to enhance the generation of low-frequency THz waves, expanding their accessible spectral range. optica.org

Crystal Engineering for Enhanced Optical Performance

The macroscopic NLO properties of molecular crystals are not solely dependent on the hyperpolarizability of the individual molecules but are also critically influenced by their arrangement in the crystal lattice. researchgate.net Crystal engineering provides a powerful toolkit for controlling this arrangement to maximize the bulk NLO response.

A key goal of crystal engineering in this context is to induce a non-centrosymmetric packing of the chromophores. In a centrosymmetric crystal, the NLO effects of individual molecules cancel each other out, resulting in a zero net effect. By carefully selecting counter-anions and controlling crystallization conditions, it is possible to guide the self-assembly of the stilbazolium cations into a non-centrosymmetric arrangement. researchgate.net

The use of bulky or irregularly shaped counter-anions can disrupt the natural tendency of the planar stilbazolium cations to pack in a centrosymmetric fashion. researchgate.net Additionally, the formation of hydrogen bonds between the cation, anion, and solvent molecules can play a crucial role in directing the crystal packing. The introduction of additives during crystal growth can also influence the crystal morphology and quality, leading to enhanced optical performance. rsc.org Through these and other crystal engineering strategies, researchers continue to develop new pyridinium-based materials with ever-increasing NLO efficiencies.

Fundamental Molecular Interactions with Complex Chemical Systems

Charge Transfer Complex Formation with Electron Acceptors

Pyridinium (B92312), 4-(dimethylamino)-1-methyl-, and its close analogue 4-(dimethylamino)pyridine (DMAP), are effective electron donors and readily form charge-transfer (CT) complexes with a variety of electron acceptors. These interactions involve the transfer of electron density from the electron-rich donor to the electron-deficient acceptor, resulting in the formation of a new molecular entity with unique spectroscopic properties. The formation of these complexes can range from outer-sphere interactions to the formation of inner-sphere complexes with significant dative character, sometimes leading to the generation of radical ions in solution. cas.czresearchgate.net

Studies on the interaction of DMAP with strong π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have shown the formation of a 1:1 stoichiometric complex. nih.gov In polar solvents, this complex can exist predominantly in a dissociated state, comprising the DMAP radical cation (DMAP•+) and the DDQ radical anion (DDQ•–). cas.cz With certain fluoroarene acceptors, evidence suggests the in situ formation of a quaternary salt of the donor, which then partakes in the CT complex. cas.cz

The formation of charge-transfer complexes involving the 4-(dimethylamino)pyridyl moiety is accompanied by distinct changes in various spectroscopic measurements, providing evidence of the electronic interactions at play.

UV-Visible Spectroscopy: The most prominent evidence of CT complex formation is the appearance of new, broad absorption bands in the UV-Visible spectrum, which are not present in the spectra of the individual donor or acceptor molecules. cas.czresearchgate.net These bands, often located in the visible region, are attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The position (λmax) of this CT band is sensitive to the nature of the donor, acceptor, and the polarity of the solvent. For instance, the interaction of DMAP with various acceptors gives rise to characteristic CT bands.

AcceptorSolventCT Band λmax (nm)Reference
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)AcetonitrileNot specified nih.gov
Perfluorophenanthrene (PFP)Not specified401 cas.cz
2,3,5,6-tetrafluoropyridine-4-carbonitrile (TFP)Not specified390 cas.cz

Infrared (IR) Spectroscopy: IR spectroscopy offers insight into the changes in the vibrational modes of the donor and acceptor molecules upon complexation. Shifts in the characteristic stretching frequencies of functional groups are indicative of the charge transfer. In the case of the DMAP-DDQ complex, notable shifts are observed in the C=O and C≡N stretching vibrations of DDQ, and the C=N and C=C stretching vibrations of the pyridine (B92270) ring. cas.cznih.gov For example, the C=N and C=C stretching vibrations in DMAP shift to higher frequencies (1650 and 1565 cm⁻¹, respectively) in the complex, which is characteristic of the formation of the pyridinium radical cation. cas.cz

ComplexVibrational ModeFrequency Shift (cm-1)Reference
DMAP-DDQC=N (pyridine)Shifts to ~1650 cas.cz
C=C (pyridine)Shifts to ~1565 cas.cz
DMAP-TFPOH stretch (from in situ formed quaternary salt)New peak around 3350 cas.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can confirm the formation of CT complexes and ensure that no irreversible chemical reaction has occurred between the donor and acceptor. cas.cz In the ¹H NMR spectrum of the [(DMAP)(DDQ)] complex, the aromatic protons of the pyridine ring appear as two doublet signals at δ 8.23 and δ 6.98 ppm, while the methyl protons show a singlet at δ 2.51 ppm. nih.gov These chemical shifts, when compared to the free donor, can indicate the delocalization of charge upon complex formation.

Mechanistic Studies of Interaction with Polymeric Systems

The cationic nature of Pyridinium, 4-(dimethylamino)-1-methyl- facilitates its interaction with negatively charged polymeric systems, such as nucleic acids. These interactions are governed by a combination of electrostatic forces, hydrophobic interactions, and groove binding.

Studies on the interaction of the structurally similar fluorescent dye, 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (DASPMI), with calf thymus DNA (ct-DNA) have provided significant insights into the binding mechanism. The primary mode of interaction is determined to be groove binding , rather than intercalation between the DNA base pairs. acs.orgmdpi.com

Fluorescence Spectroscopy: Upon binding to ct-DNA, the fluorescence emission of DASPMI is enhanced. acs.orgmdpi.com Quenching experiments using potassium iodide (KI), a compound that can quench fluorescence, show that the dye bound to DNA is still accessible to the quencher, which is characteristic of groove binding. acs.org

Circular Dichroism (CD) Spectroscopy: The CD spectrum, which is sensitive to the chiral environment of the DNA, shows changes upon binding that are consistent with a weak association, further supporting a non-intercalative binding mode. acs.org

Effect of Ionic Strength: The binding affinity is strongly dependent on the salt concentration of the solution. An increase in ionic strength weakens the interaction, indicating that electrostatic forces between the pyridinium cation and the phosphate (B84403) backbone of DNA play a crucial role, a hallmark of groove binding. acs.orgmdpi.com

Theoretical Modeling: Computational models show that the probe binds to the minor groove of the DNA helix, adopting a crescent shape with a curvature that matches the groove's dimensions. acs.orgmdpi.com

The binding is characterized as relatively weak, with binding constants derived from emission and association constants from circular dichroism spectra supporting this assessment. acs.org

Experimental TechniqueObservationInferred Binding ModeReference
Fluorescence SpectroscopyFluorescence enhancement; Quenching by KIGroove Binding acs.org
Circular DichroismIndicates weak associationNon-intercalative acs.org
Ionic Strength DependenceBinding decreases with increasing salt concentrationGroove Binding (electrostatic interaction) acs.orgmdpi.com
Theoretical ModelingProbe fits within the minor grooveMinor Groove Binding acs.org

The association of the pyridinium cation with a polymer like DNA has structural implications for both the small molecule and the macromolecule, although major conformational changes in the polymer are not typically observed with this type of non-intercalative binding.

The primary structural implication for the pyridinium cation is its adoption of a specific conformation upon binding. Theoretical modeling for DASPMI suggests it assumes a crescent shape to fit snugly within the minor groove of the DNA. acs.orgmdpi.com This constrained geometry is a direct consequence of the non-covalent interactions with the walls of the DNA groove.

Q & A

Basic Research Questions

Q. How is Pyridinium, 4-(dimethylamino)-1-methyl- synthesized, and what analytical methods validate its purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, chlorotriphenylmethane reacts with 4-(dimethylamino)pyridine (DMAP) in a 1:1 molar ratio under reflux in anhydrous dichloromethane. Post-synthesis, purity is confirmed via X-ray crystallography (single-crystal XRD) to resolve its crystal structure, including bond lengths and angles (e.g., N–C bond: 1.330 Å) . Additional characterization involves 1H^1H and 13C^{13}C NMR to verify substituent positions and the absence of unreacted DMAP .

Q. What spectroscopic techniques are critical for characterizing its structural and electronic properties?

  • Methodological Answer : UV-Vis spectroscopy identifies absorption maxima (e.g., 475 nm in methanol) linked to the conjugated styryl group in derivatives. Fluorescence emission (e.g., 605 nm) confirms its utility as a mitochondrial probe . FT-IR spectroscopy detects vibrational modes of the pyridinium ring (C–N stretch at ~1600 cm1^{-1}) and dimethylamino groups (C–H bending at ~1370 cm1^{-1}) .

Advanced Research Questions

Q. How does Pyridinium, 4-(dimethylamino)-1-methyl- act as a catalyst in enantioselective acylation?

  • Methodological Answer : In Steglich esterification, the compound forms a reactive acyl pyridinium intermediate with benzoic anhydride. This intermediate accelerates nucleophilic attack by alcohols or amines. Enantioselectivity is achieved via chiral thiourea anion receptors, which stabilize transition states through hydrogen bonding. Reaction optimization involves solvent-free conditions and stoichiometric ratios of DMAP derivatives (1–5 mol%) .

Q. What strategies resolve contradictions in fluorescence data when using this compound in live-cell imaging?

  • Methodological Answer : Discrepancies in emission spectra (e.g., solvent-dependent shifts from 450 nm in water to 505 nm in chloroform) arise from polarity-sensitive chromophores. Standardize imaging protocols by pre-treating cells with cetuximab to inhibit efflux transporters, ensuring consistent intracellular dye retention. Validate using qPCR to confirm transporter expression levels .

Q. How is its coordination chemistry exploited in designing hybrid organic-inorganic materials?

  • Methodological Answer : The pyridinium cation binds to transition metals (e.g., Nd3+^{3+}) via bridging chloride ligands, forming layered structures. In [Nd2 _2Cl4 _4(H2 _2O)10_{10}]2+^{2+}, the compound’s dimethylamino group participates in hydrogen bonding (N–H···Cl, 2.785 Å) to stabilize crystal lattices. Optimize crystallinity using slow evaporation in aqueous ethanol, monitored via PXRD .

Experimental Design & Data Analysis

Q. What factors influence reaction efficiency in solvent-free esterification mediated by this compound?

  • Methodological Answer : Key factors include:

  • Catalyst loading : 2–4 mol% balances reactivity vs. side reactions.
  • Temperature : Room temperature (25°C) minimizes acyl pyridinium decomposition.
  • Substrate ratios : A 1.2:1 (anhydride:alcohol) ratio maximizes yield.
    Monitor progress via 1H^1H NMR by tracking ester peak integration at δ 4.1–4.3 ppm .

Q. How to computationally model its role in nonlinear optical (NLO) materials?

  • Methodological Answer : Use density functional theory (DFT) to calculate hyperpolarizability (β) values. For derivatives like 4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, β values correlate with conjugation length (C16 chain) and electron-withdrawing groups (e.g., sulfonate anions). Validate via Kurtz-Perry powder tests for second-harmonic generation (SHG) efficiency .

Applications in Specialized Contexts

Q. What protocols ensure effective mitochondrial staining using its fluorescent derivatives?

  • Methodological Answer : Incubate cells with 1–10 µM dye in DMEM for 30 min at 37°C. Use confocal microscopy with λex_{ex} = 488 nm and λem_{em} = 600–620 nm. Counterstain with Hoechst 33342 (nucleus) and validate colocalization with MitoTracker Red. Adjust dimethyl sulfoxide (DMSO) concentration to <0.1% to avoid toxicity .

Q. How does its crystal packing affect proton conductivity in solid-state electrolytes?

  • Methodological Answer : In salts like 4-(dimethylamino)pyridinium 4-toluenesulfonate, sulfonate anions form hydrogen-bonded networks (O–H···O, 2.5–2.7 Å) that facilitate proton hopping. Measure conductivity via electrochemical impedance spectroscopy (EIS) under anhydrous conditions (RH < 5%) to isolate lattice contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.